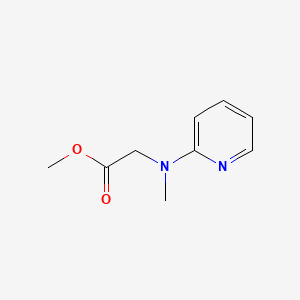

Methyl 2-(methyl(pyridin-2-yl)amino)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 2-(methyl(pyridin-2-yl)amino)acetate” is a chemical compound . It is used in various fields of research and has a wide range of applications .

Synthesis Analysis

The synthesis of compounds similar to “this compound” often involves pyridinium salts . These salts are structurally diverse and are found in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics . A high yield synthetic route for a similar compound was established using 2-nitropyridine as raw material .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using X-ray crystallography . This technique can reveal characteristic torsion angles and indicate a high rotational freedom of the pyridyl group linked at C1 and C4 .Chemical Reactions Analysis

The reactivity of compounds similar to “this compound” has been studied . For example, in the reaction of a similar compound, an in situ transesterification was observed in the presence of EtOH and PrOH .Physical and Chemical Properties Analysis

“this compound” has a boiling point of 103 °C/0.5 mmHg, a density of 1.119 g/mL at 25 °C, and a refractive index of n 20/D 1.506 . It is a clear liquid with a color ranging from light yellow to amber to dark green .Applications De Recherche Scientifique

Developments in Synthesis

Research has focused on the synthesis of compounds like (S)-clopidogrel, highlighting the importance of stereochemistry and synthetic methodologies in pharmaceutical applications. The review by Saeed et al. (2017) discusses various synthetic methods for (S)-clopidogrel, a thienopyridine-class antithrombotic drug, emphasizing the need for efficient synthesis routes due to its high demand (Saeed, Shahzad, Faisal, Larik, El‐Seedi, & Channar, 2017).

Analysis of Heterocyclic Aromatic Amines

The analysis of heterocyclic aromatic amines (HAAs) in foodstuffs and their metabolic pathways is crucial for understanding their biological effects and potential health risks. Teunissen et al. (2010) provide an extensive review of the analytical techniques for PhIP and its metabolites, highlighting the role of liquid chromatography coupled to mass spectrometry for sensitive detection (Teunissen, Rosing, Schinkel, Schellens, & Beijnen, 2010).

Formation and Fate of HAAs

Research on the formation and elimination of HAAs like PhIP during food processing demonstrates the interplay between lipid oxidation and the Maillard reaction. Zamora and Hidalgo (2015) review evidence suggesting both lipids and carbohydrates contribute to PhIP's formation, offering insights into controlling toxicant production in foods (Zamora & Hidalgo, 2015).

Metabolism of Aspartyl Moiety

Investigations into the metabolism of aspartame, revealing the breakdown of its aspartyl moiety in the body, underscore the significance of understanding metabolic pathways for assessing food additive safety. Ranney and Oppermann (1979) discussed aspartate's metabolic conversion, emphasizing its similarity to dietary aspartic acid metabolism (Ranney & Oppermann, 1979).

Chemical Properties and Applications

The review of xylan derivatives by Petzold-Welcke et al. (2014) illustrates the potential of chemically modified biopolymers for various applications, including drug delivery, emphasizing the role of functional group modifications in determining biopolymer properties (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Mécanisme D'action

Target of Action

Methyl 2-(methyl(pyridin-2-yl)amino)acetate, also known as N-Methyl-N-(2-pyridyl)glycine Methyl Ester, is a compound that has been found to have potential biological activitiesSimilar compounds, such as 2-aminopyrimidine derivatives, have been tested for their in vitro activities against organisms likeTrypanosoma brucei rhodesiense and Plasmodium falciparum NF54 . These organisms are causative agents of sleeping sickness and malaria, respectively .

Mode of Action

It is known that the compound is an intermediate in the synthesis of other compounds

Biochemical Pathways

Similar compounds have been found to exhibit antitrypanosomal and antiplasmodial activities , suggesting that they may affect the biochemical pathways of these organisms.

Pharmacokinetics

The compound’s boiling point is 103 °c/05 mmHg (lit), and it has a density of 1119 g/mL at 25 °C (lit) . These properties may influence its bioavailability.

Result of Action

Similar compounds have been found to exhibit antitrypanosomal and antiplasmodial activities , suggesting that they may have a significant impact on the cellular functions of these organisms.

Action Environment

The compound should be stored in an inert atmosphere at room temperature . This suggests that certain environmental conditions, such as temperature and atmospheric composition, may influence the compound’s stability and efficacy.

Propriétés

IUPAC Name |

methyl 2-[methyl(pyridin-2-yl)amino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-11(7-9(12)13-2)8-5-3-4-6-10-8/h3-6H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMVHRPVEMXIEQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)OC)C1=CC=CC=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10733938 |

Source

|

| Record name | Methyl N-methyl-N-pyridin-2-ylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10733938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1250236-70-4 |

Source

|

| Record name | Methyl N-methyl-N-pyridin-2-ylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10733938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2'-Chloro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]](/img/structure/B580517.png)

![[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dibenzoyloxy-2-fluorooxolan-2-yl]methyl benzoate](/img/structure/B580519.png)

![Tert-Butyl (4-(Hydroxymethyl)Bicyclo[2.2.2]Octan-1-Yl)Carbamate](/img/structure/B580525.png)

![[2-methyl-4-(1H-pyrazol-1-yl)phenyl]methanol](/img/structure/B580530.png)

![2,8-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde](/img/structure/B580533.png)